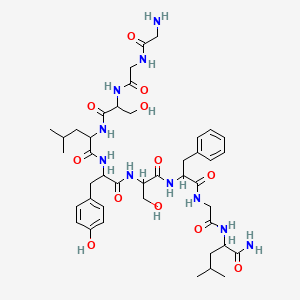

![molecular formula C16H12Cl2O3 B6338980 2-[2-(3,4-二氯苯基)-乙烯基]-6-羟基苯甲酸甲酯 CAS No. 1171921-85-9](/img/structure/B6338980.png)

2-[2-(3,4-二氯苯基)-乙烯基]-6-羟基苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structure. The presence of the vinyl group could allow for addition reactions, while the ester group could undergo hydrolysis or transesterification .科学研究应用

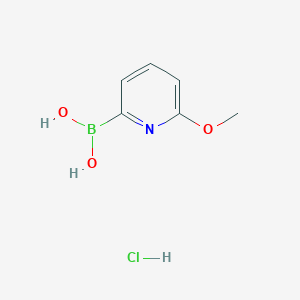

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (e.g., aryl chlorides, bromides, or triflates). MFCD12546880, as an organoboron reagent, can participate in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it a valuable tool for synthesizing complex molecules .

Synthesis of Anti-Depressant Molecules

MFCD12546880 can serve as a building block in the synthesis of anti-depressant molecules. By incorporating its vinyl and hydroxy functionalities, researchers can create novel compounds with potential therapeutic effects. The compound’s structural features contribute to its reactivity in diverse synthetic pathways .

Benzylic Position Reactions

The benzylic position of MFCD12546880 offers opportunities for functionalization. For instance, benzylic halides can undergo nucleophilic substitution reactions (SN1 pathway) to yield new derivatives. Researchers can exploit this reactivity to introduce various substituents, expanding the compound’s chemical space .

Catalytic Protodeboronation

Protodeboronation reactions involve the removal of a boron group from an organoboron compound. MFCD12546880’s boronic ester functionality can undergo protodeboronation under specific conditions. Researchers have used less nucleophilic boron ate complexes to achieve selective transformations, leading to diverse products .

Materials Science and Polymer Chemistry

The vinyl group in MFCD12546880 makes it suitable for polymerization reactions. Researchers can incorporate it into polymer chains, potentially enhancing material properties such as mechanical strength, thermal stability, or optical properties. Additionally, the hydroxy group allows for post-polymerization modifications .

未来方向

作用机制

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , suggesting that MFCD12546880 might interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

The mode of action of MFCD12546880 is likely related to its potential role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may facilitate the formation of carbon-carbon bonds , which could have various downstream effects depending on the specific context of the reaction.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of MFCD12546880. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of other substances

属性

IUPAC Name |

methyl 2-[(E)-2-(3,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O3/c1-21-16(20)15-11(3-2-4-14(15)19)7-5-10-6-8-12(17)13(18)9-10/h2-9,19H,1H3/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVFIAUXXAAKAD-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)C=CC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CC=C1O)/C=C/C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(3,4-Dichloro-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97%](/img/structure/B6338909.png)

![2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6338929.png)

![3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B6338938.png)

![5-(3-Fluoro-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B6338940.png)

![(R,R)-[COD]Ir[cy2PThrePHOX], 97%,](/img/structure/B6338943.png)

![3-[(2-Bromophenyl)methyl]oxetane](/img/structure/B6338954.png)

![Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate](/img/structure/B6338959.png)